An In-depth Technical Guide on the Physicochemical Properties of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide
An In-depth Technical Guide on the Physicochemical Properties of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide
Introduction
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide is a complex organic molecule containing several functional groups, including a sulfonamide, an amide, and two bromine substituents on aromatic rings. These features suggest its potential for diverse chemical interactions and biological activities, making a thorough understanding of its physicochemical properties critical for any research and development efforts.
Physicochemical properties are fundamental to drug discovery and development, influencing a compound's solubility, permeability, metabolic stability, and overall pharmacokinetic and pharmacodynamic profile. This guide provides a summary of predicted properties for this compound and detailed methodologies for their experimental validation.
Chemical Structure and Identifiers
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IUPAC Name: 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide
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Canonical SMILES: C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)Br)Br
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InChI Key: SWKAVEUTKGKHSR-UHFFFAOYSA-N
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PubChem CID: 1039737[1]
Predicted Physicochemical Properties
The following table summarizes the computationally predicted physicochemical properties for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide. These values are derived from established algorithms and provide a valuable starting point for experimental characterization.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 524.2 g/mol | Influences diffusion, bioavailability, and formulation. |
| Monoisotopic Mass | 521.92487 Da[2] | Precise mass used in mass spectrometry for identification. |
| XLogP3 | 4.6[2] | A measure of lipophilicity; affects solubility, permeability, and metabolism. |
| Hydrogen Bond Donors | 2 | Number of N-H or O-H bonds; influences solubility and target binding. |
| Hydrogen Bond Acceptors | 5 | Number of N or O atoms; influences solubility and target binding. |
| Rotatable Bonds | 6 | Indicates molecular flexibility, which can impact target binding and bioavailability. |
| Topological Polar Surface Area (TPSA) | 87.8 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| pKa (most acidic) | 10.40 (Predicted)[3] | Ionization state at physiological pH, affecting solubility, permeability, and binding. |
| pKa (most basic) | Not predicted |
Experimental Protocols for Physicochemical Characterization
For a novel compound, experimental determination of its properties is crucial. Below are detailed, standard protocols for key physicochemical assays.
The melting point is a fundamental indicator of a compound's purity.[4] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1°C.[4]
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Apparatus: Digital melting point apparatus (e.g., Mel-Temp)[4][5], capillary tubes.[4][5][6]
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Procedure:
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Sample Preparation: A small amount of the dry, powdered compound is loaded into a capillary tube to a height of 2-3 mm.[7] The sample is packed tightly by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[5][7][8]
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Initial Determination (Optional): If the melting point is unknown, a rapid heating run (10-20°C/min) can be performed to find an approximate range.[5][8]
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Accurate Determination: A fresh sample is heated at a slow rate (1-2°C/min) starting from a temperature approximately 15-20°C below the expected melting point.[4][5][7]
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Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[4]
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Solubility is a critical property that affects a drug's absorption and bioavailability. The shake-flask method is a widely used technique to determine thermodynamic solubility.
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Materials: The test compound, buffers of various pH (e.g., pH 5.0, 7.4), analytical balance, vials, orbital shaker, centrifugation equipment, and an analytical method for quantification (e.g., HPLC-UV).
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Procedure:
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An excess amount of the solid compound is added to a vial containing a known volume of the aqueous buffer.
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The resulting suspension is agitated in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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After shaking, the samples are allowed to stand to allow for the sedimentation of undissolved solids.
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The supernatant is carefully removed and clarified, typically by centrifugation or filtration, ensuring no solid particles are carried over.
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The concentration of the dissolved compound in the clarified supernatant is determined using a validated analytical method, such as HPLC-UV.
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The experiment should be performed in triplicate to ensure reproducibility.
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The n-octanol/water partition coefficient (Log P) is the primary measure of a compound's lipophilicity.[9] It can be determined by the shake-flask method or, more commonly in high-throughput screening, by HPLC.
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Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
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Principle: This method correlates the retention time of a compound on a nonpolar stationary phase (like C18) with its lipophilicity.[10] A calibration curve is generated using a series of reference compounds with known Log P values.[10]
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Procedure:
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Calibration: A set of standard compounds with a range of known Log P values is injected into the HPLC system.
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The retention time for each standard is recorded.
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A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known Log P values.
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Sample Analysis: The test compound is injected under the same chromatographic conditions.
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Its retention time is measured, and its Log P is calculated from the calibration curve.
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The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values. Potentiometric titration is a highly precise method for its determination.[11]
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Apparatus: Calibrated pH meter with an electrode[12][13], automatic titrator or burette, magnetic stirrer.
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Procedure:
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Preparation: A solution of the compound is prepared in water or a co-solvent system if solubility is low.[12][14] The ionic strength of the solution is kept constant using an electrolyte like KCl.[12][13]
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Titration: The solution is titrated with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH).[12][13]
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Data Collection: The pH of the solution is recorded after each incremental addition of the titrant.[12][13]
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Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[11][13] The procedure should be repeated multiple times for accuracy.[12]
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Visualizations
Caption: Workflow for the physicochemical profiling of a novel compound.
Caption: Influence of key physicochemical properties on ADME processes.
References
- 1. 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide | C20H16Br2N2O3S | CID 1039737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-[(benzylamino)sulfonyl]-4-bromo-n-(4-bromophenyl)benzamide (C20H16Br2N2O3S) [pubchemlite.lcsb.uni.lu]
- 3. Benzamide, 3-amino-N-[2-bromo-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-6-(trifluoromethyl)phenyl]-2-fluoro- CAS#: 1207314-89-3 [m.chemicalbook.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. westlab.com [westlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
